Cas no 3010-24-0 (1-Octadecanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1))

1-Octadecanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) structure
3010-24-0 structure
Product Name:1-Octadecanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
Numero CAS:3010-24-0
MF:C23H50ClNO2
MW:408.101606845856
CID:306039
PubChem ID:76375
Update Time:2025-04-19

1-Octadecanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Octadecanaminium,N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
    • 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
    • bis(2-hydroxyethyl)-methyl-octadecylazanium,chloride
    • Octadecylbis(2-hydroxyethyl)methylammoniumchloride
    • B42N5JG81H
    • PEG-2 STEARMONIUM CHLORIDE
    • chlorideN,N-bis(2-hydroxyethyl)-N-methyl-1-octadecanaminium
    • bis(2-hydroxyethyl)-methyl-octadecylazanium;chloride
    • 3010-24-0
    • PEG-2 STEARMONIUM CHLORIDE [INCI]
    • DTXSID0041276
    • SCHEMBL1054742
    • Q27274328
    • Bis(2-hydroxyethyl)methyloctadecylammonium chloride
    • OCTADECYLBIS(2-HYDROXYETHYL)METHYLAMMONIUM CHLORIDE
    • 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
    • PEG-2 STEARYL QUATERNIUM-4
    • NS00022013
    • UNII-B42N5JG81H
    • Inchi: 1S/C23H50NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1
    • Chiave InChI: SUZSZZWHCFLFSP-UHFFFAOYSA-M
    • Sorrisi: [Cl-].OCC[N+](C)(CCO)CCCCCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 356.9618
  • Massa monoisotopica: 407.353
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 21
  • Complessità: 265
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5A^2

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 39.8
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited